N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

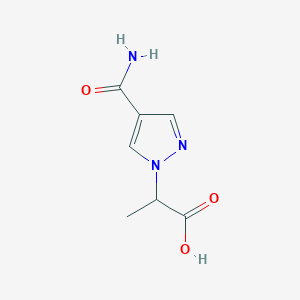

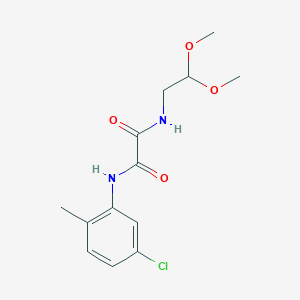

“N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide” is a chemical compound with the molecular formula C21H19N3O. It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and analgesic activity .

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide” consists of 21 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Applications De Recherche Scientifique

Antifeedant Properties for Pest Management

Research into compounds structurally related to ethyl cinnamate, isolated from the bark of Pinus contorta, has uncovered potential applications in pest management. Specifically, these studies aimed at developing antifeedants for the pine weevil, Hylobius abietis, a significant pest in forestry. By synthesizing and testing a variety of phenylpropanoids, researchers have identified several new, potent antifeedants. The study highlights the importance of structural elements and physicochemical properties in enhancing antifeedant activity against the pine weevil, indicating the potential of cinnamamide derivatives in pest control strategies (Bohman et al., 2008).

Antimicrobial and Druglikeness Properties

Cinnamamides have been identified as a class of compounds with a wide range of biological activities, including antimicrobial properties. A study on the synthesis of cinnamamide derivatives containing a heterocyclic moiety revealed their potential in antimicrobial applications. These compounds were evaluated for their druglikeness properties, suggesting their suitability for further development as antimicrobial agents. This research underscores the versatility of cinnamamide derivatives in pharmaceutical applications and their potential in addressing microbial resistance (Borul & Agarkar, 2020).

Anticonvulsant Activity

The structural motif of cinnamamide is common among various pharmacologically active compounds, including those with anticonvulsant properties. New crystal structures of N-substituted cinnamamide derivatives have been investigated for their anticonvulsant activity. These studies provide insight into the structural requirements for anticonvulsant efficacy, suggesting that the N-atom substituent plays a crucial role in the activity. Such research contributes to the understanding of the pharmacophore model for anticonvulsants, potentially guiding the development of new therapeutic agents for seizure disorders (Żesławska et al., 2017).

Anticancer Potential

Cinnamic acid derivatives, including cinnamamides, have shown significant promise in anticancer research. These compounds' chemical structure allows for a variety of reactions, making them versatile scaffolds for developing antitumor agents. A comprehensive review of cinnamoyl derivatives highlights their potential as anticancer agents, underscoring the need for further exploration of these compounds in medicinal chemistry. This body of work suggests that cinnamamides could play a vital role in developing new cancer therapies, offering hope for more effective and targeted treatments (De, Baltas, & Bedos-Belval, 2011).

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEBESWBRZIYMA-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)

![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)